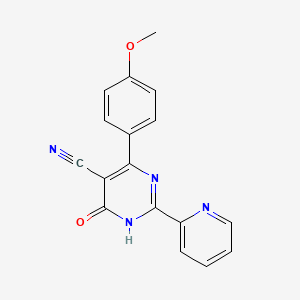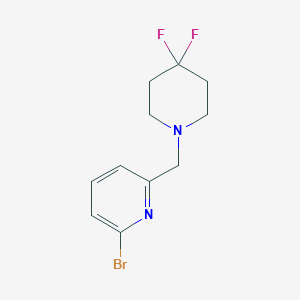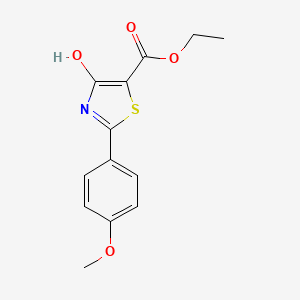![molecular formula C14H7F4N3O2 B1417714 3-[4-(5-氟-2-三氟甲基苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮 CAS No. 1219454-06-4](/img/structure/B1417714.png)
3-[4-(5-氟-2-三氟甲基苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮
描述
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, or 5-F-TFPPO, is a synthetic compound with a wide range of potential applications in scientific research. It is an inhibitor of the enzyme glutathione S-transferase (GST) and is used in biochemical and physiological studies in both in vitro and in vivo systems. In addition, 5-F-TFPPO has been used to study the mechanism of action of GST-catalyzed reactions, as well as to investigate the role of GST in various diseases.
科学研究应用
抗病毒活性
吲哚衍生物与我们感兴趣的化合物具有结构相似性,已被证明具有显著的抗病毒活性。 例如,某些吲哚衍生物已显示出对甲型流感病毒和柯萨奇病毒B4具有抑制活性 。虽然3-[4-(5-氟-2-三氟甲基苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮的具体抗病毒机制在现有文献中没有详细说明,但其复杂的结构表明它可能具有与病毒蛋白高亲和力结合的潜力,这可以用于开发新的抗病毒剂。
抗菌功效
吲哚衍生物以其抗菌活性而闻名,包括对抗细菌和真菌的作用 。可以合成该化合物并针对一系列微生物菌株进行测试,以评估其作为新型抗菌剂的有效性。
酶抑制
许多杂环化合物是有效的酶抑制剂。3-[4-(5-氟-2-三氟甲基苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮的具体结构表明,它可能是抑制作为治疗靶点的酶的候选药物,例如参与疾病途径的蛋白酶或激酶。
重要的是要注意,虽然这些应用是基于与相关化合物的结构相似性和已知活性而假设的,但需要实际研究和实验来确认3-[4-(5-氟-2-三氟甲基苯基)-吡啶-2-基]-4H-[1,2,4]噁二唑-5-酮在这些领域的功效和安全性。 该化合物作为药效团的潜力使其成为进一步科学研究的有趣课题 .
作用机制
Target of action
1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The specific targets can vary depending on the specific compound and its functional groups.
Mode of action
Their anti-infective properties suggest they likely interact with proteins or enzymes essential for the survival or replication of the infectious agent .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Given their anti-infective properties, 1,2,4-oxadiazoles likely interfere with pathways critical to the life cycle of bacteria, viruses, or other infectious agents .
Result of action
The molecular and cellular effects of 1,2,4-oxadiazoles would depend on their specific targets and mode of action. Given their anti-infective properties, these compounds likely inhibit the growth or replication of infectious agents .
生化分析
Biochemical Properties
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . It interacts with enzymes such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, inhibiting their activity and preventing bacterial growth . Additionally, it has been found to bind to specific proteins, altering their function and leading to various biochemical effects.
Cellular Effects
The effects of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in bacterial resistance, thereby enhancing its antibacterial efficacy . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to a disruption in metabolic pathways and ultimately causing cell death in target bacteria.
Molecular Mechanism
The molecular mechanism of action of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves several key interactions at the molecular level. This compound binds to bacterial enzymes and proteins, inhibiting their activity and preventing the bacteria from carrying out essential functions . It acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing substrate binding. Additionally, it can induce changes in gene expression, leading to the downregulation of genes involved in bacterial survival and resistance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to increased bacterial cell death and reduced resistance.
Dosage Effects in Animal Models
The effects of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, it may lead to toxic effects, including damage to non-target cells and tissues. Threshold effects have been observed, with a specific dosage range required to achieve optimal antibacterial activity while minimizing toxicity.
Metabolic Pathways
3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism . It inhibits key metabolic enzymes, leading to a disruption in metabolic flux and a reduction in metabolite levels. This disruption in metabolic pathways contributes to the antibacterial activity of the compound, as it prevents the bacteria from carrying out essential metabolic functions.
Transport and Distribution
Within cells and tissues, 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its antibacterial activity. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with target enzymes and proteins, thereby modulating its antibacterial activity.
属性
IUPAC Name |
3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBRSNZQUZGJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)





![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)

![4-hydroxy-2-oxo-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B1417641.png)


![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)


